Azide-PEG3-C1-Ala

描述

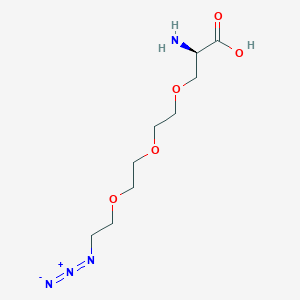

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG3-C1-Ala

For Researchers, Scientists, and Drug Development Professionals

Azide-PEG3-C1-Ala is a discrete polyethylene glycol (PEG)-based linker molecule widely employed in the fields of bioconjugation and drug development. Its bifunctional nature, featuring a terminal azide group and an alanine-derived carboxylic acid, makes it a versatile tool for covalently linking molecules of interest. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties of this compound

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific joining of molecular entities.[1][3] The PEG3 component, a short chain of three ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can be advantageous for improving the pharmacokinetic properties of therapeutic molecules.

Physicochemical and Handling Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H18N4O5 | |

| Molecular Weight | 262.26 g/mol | |

| CAS Number | 2054345-67-2 | |

| Appearance | White to off-white solid | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, water, and PBS | |

| Storage Conditions | Store at -20°C. Short-term exposure to ambient temperature is possible. | |

| Shelf Life | 12 months from date of delivery when stored as recommended. |

Key Applications and Experimental Considerations

The primary application of this compound lies in its role as a linker in the construction of complex biomolecules through click chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be incorporated as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Antibody-Drug Conjugate (ADC) Development

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG linkers like this compound can improve the water solubility of the ADC, reduce aggregation, and prolong its circulation half-life.

Experimental Protocols

The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for azide-functionalized molecules like this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Reaction vessel

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound, the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.1 to 2 equivalents) of this compound in the chosen solvent.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.

-

-

Initiation of the Reaction:

-

Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of sodium ascorbate is typically 5 to 10 times that of the copper sulfate.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified from the reaction mixture using an appropriate chromatographic technique, such as reverse-phase HPLC.

-

-

Characterization:

-

The identity and purity of the final conjugate should be confirmed by analytical methods such as LC-MS and NMR.

-

Visualizing the Molecular Logic

To better understand the functional context of this compound, the following diagrams illustrate the key pathways and workflows in which it is involved.

References

Solubility and stability of Azide-PEG3-C1-Ala in different solvents

An In-depth Technical Guide to the Solubility and Stability of Azide-PEG3-C1-Ala

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linker molecules is paramount for the successful design and synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). This compound is a valuable building block in this field, serving as a PEG-based linker. This guide provides a comprehensive overview of its solubility and stability characteristics, drawing upon available data and established principles for similar chemical entities.

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a terminal azide group, a triethylene glycol (PEG3) spacer, and an alanine residue. This structure makes it suitable for click chemistry reactions via the azide moiety and for further conjugation through the amino acid's functional groups.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18N4O5 | |

| Molecular Weight | 262.26 g/mol | |

| CAS Number | 2054345-67-2 | |

| Appearance | Colorless/yellowish oil (predicted) |

Solubility Profile

Known Solubility

A specific data point for the solubility of this compound is available in Dimethyl Sulfoxide (DMSO).

Table 2: Known Solubility of this compound

| Solvent | Concentration |

| DMSO | 10 mM |

To enhance solubility in aqueous or organic solvents, gentle heating to 37°C and sonication can be employed.

Predicted Solubility in Common Solvents

The presence of the hydrophilic PEG3 chain and the polar alanine moiety suggests good solubility in polar protic and aprotic solvents. The azide group is a polar functional group that can participate in hydrogen bonding.

Table 3: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High to Moderate | The PEG chain and amino acid backbone are highly hydrophilic. PEGylation is a known strategy to enhance aqueous solubility of amino acids. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The known high solubility in DMSO suggests good solubility in other polar aprotic solvents capable of solvating the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | The molecule is predominantly polar, with limited non-polar character, leading to poor solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While the polarity is a factor, caution is advised as reactions between azides and halogenated solvents can form explosive compounds. |

Stability Considerations

The stability of this compound is influenced by its two primary functional components: the organic azide and the PEGylated amino acid structure.

Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a key safety consideration. The stability of an organic azide is influenced by several factors, including the carbon-to-nitrogen ratio and the presence of electron-withdrawing or donating groups.

For this compound (C9H18N4O5), the carbon-to-nitrogen ratio is favorable for stability. A general guideline, the "Rule of Six," suggests that having at least six carbon atoms per energetic functional group (like an azide) renders the compound relatively safe to handle. In this case, with nine carbons to one azide group, the molecule is expected to have good thermal stability under normal laboratory conditions. However, like all azide-containing compounds, it should be handled with care, avoiding excessive heat, shock, or friction.

Chemical Stability and Hydrolysis

The PEG and amide linkages in this compound are generally stable. Polyethylene glycol itself is a hydrolytically stable polymer. The amide bond of the alanine can be susceptible to hydrolysis under strong acidic or basic conditions, but is stable at neutral pH. The ether linkages within the PEG chain are also resistant to hydrolysis under standard conditions.

Storage Recommendations

For optimal stability, stock solutions of this compound should be stored at low temperatures. It is recommended to store solutions at -20°C for short-term use (within one month) and at -80°C for long-term storage (up to six months). Repeated freeze-thaw cycles should be avoided by storing the compound in aliquots.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of a compound in various solvents using visual assessment and analytical techniques.

Troubleshooting & Optimization

Technical Support Center: Purification of Azide-PEG3-C1-Ala Labeled Peptides

Welcome to the technical support center for the purification of Azide-PEG3-C1-Ala labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled peptides?

The main difficulties arise from the physicochemical properties of both the peptide and the conjugated this compound linker. Key challenges include:

-

Heterogeneity of the reaction mixture: The crude product often contains the desired labeled peptide, unlabeled peptide, excess unconjugated this compound linker, and other synthesis-related impurities like truncated or deletion sequences.[1]

-

Increased hydrophilicity and hydrodynamic volume: The PEG component increases the peptide's size and water solubility, which can alter its chromatographic behavior compared to the unlabeled peptide.

-

Co-elution of impurities: Unlabeled peptide and other closely related impurities may have similar retention times to the target peptide in reversed-phase high-performance liquid chromatography (RP-HPLC), making separation difficult.[2]

-

Aggregation: The PEG linker can sometimes promote peptide aggregation, leading to broad peaks in chromatography, low recovery, and difficulties in characterization.[2][3]

-

Removal of unconjugated linker: The small, unconjugated this compound linker must be efficiently removed to ensure the purity of the final product.

Q2: Which purification methods are most effective for this compound labeled peptides?

A multi-step approach is often necessary. The most common and effective methods include:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for peptide purification, separating molecules based on their hydrophobicity.[1]

-

Size-Exclusion Chromatography (SEC): Also known as desalting, SEC is particularly useful for removing small molecules like the unconjugated this compound linker from the much larger labeled peptide.

-

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup and enrichment, especially for removing excess reagents and impurities before final purification by HPLC.

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be a useful orthogonal technique to RP-HPLC, especially for peptides with multiple charged residues.

Q3: How does the this compound linker affect the peptide's behavior during RP-HPLC?

The this compound linker will generally increase the hydrophilicity of the peptide. This typically leads to a shorter retention time on a reversed-phase column compared to the unlabeled peptide. The extent of this change depends on the intrinsic hydrophobicity of the peptide sequence itself. Understanding this shift is crucial for developing an effective HPLC gradient.

Troubleshooting Guides

Problem 1: Poor Separation Between Labeled and Unlabeled Peptide in RP-HPLC

Possible Causes:

-

Inadequate gradient slope.

-

Inappropriate mobile phase composition.

-

Suboptimal column chemistry.

Solutions:

| Parameter | Recommended Action | Rationale |

| HPLC Gradient | Decrease the gradient slope (e.g., from 1% ACN/min to 0.5% ACN/min). | A shallower gradient increases the resolution between closely eluting species. |

| Mobile Phase | Use a different ion-pairing agent (e.g., trifluoroacetic acid (TFA), formic acid). | The choice of ion-pairing agent can alter the selectivity of the separation. |

| Column Chemistry | Test columns with different stationary phases (e.g., C8 instead of C18) or pore sizes. | A less hydrophobic stationary phase (C8) may provide better separation for hydrophilic peptides. Larger pore sizes (~300 Å) are generally recommended for peptides. |

| Temperature | Increase the column temperature (e.g., to 40-60°C). | Elevated temperatures can improve peak shape and sometimes alter selectivity. |

Problem 2: Presence of Unconjugated this compound Linker in the Final Product

Possible Causes:

-

Inefficient removal during initial purification steps.

-

Co-elution with the labeled peptide during RP-HPLC.

Solutions:

| Method | Recommended Action | Rationale |

| Size-Exclusion Chromatography (SEC) | Perform SEC or use a desalting column prior to the final RP-HPLC step. | SEC effectively separates molecules based on size, making it ideal for removing the small unconjugated linker from the larger peptide. |

| Dialysis/Ultrafiltration | Use a dialysis membrane or ultrafiltration device with a low molecular weight cutoff (MWCO), such as 1 kDa. | This allows the small linker to pass through while retaining the larger labeled peptide. |

| Solid-Phase Extraction (SPE) | Optimize the wash and elution steps of an SPE protocol to selectively retain the peptide while washing away the more polar linker. | SPE can be a quick and effective cleanup step. |

Problem 3: Broad or Tailing Peaks in RP-HPLC, Indicating Aggregation

Possible Causes:

-

High peptide concentration.

-

Suboptimal solvent conditions (pH, organic solvent content).

-

Strong hydrophobic interactions between the peptide and the stationary phase.

Solutions:

| Parameter | Recommended Action | Rationale |

| Sample Concentration | Inject a more dilute sample onto the column. | Lower concentrations can reduce the propensity for aggregation. |

| Mobile Phase Additives | Add organic modifiers like isopropanol or a small amount of acetic acid to the mobile phase. | These can act as "chaotropic" agents to disrupt aggregates. |

| pH Adjustment | Adjust the pH of the mobile phase away from the peptide's isoelectric point (pI). | At its pI, a peptide has a net neutral charge and is often least soluble. |

| Flow Rate | Decrease the flow rate. | A lower flow rate increases the time for interaction and can sometimes improve peak shape. |

Experimental Protocols

General Protocol for RP-HPLC Purification

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a shallow gradient from 5% B to 65% B over 60 minutes.

-

Flow Rate: 1.0 mL/min for an analytical-scale column.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: a. Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, add a small amount of ACN or DMSO. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated column. d. Run the gradient and collect fractions corresponding to the major peaks. e. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the desired product. f. Pool the pure fractions and lyophilize.

General Protocol for Solid-Phase Extraction (SPE) Cleanup

-

Cartridge: C18 SPE cartridge.

-

Conditioning: Wash the cartridge with 1-2 mL of ACN, followed by 1-2 mL of 0.1% TFA in water.

-

Loading: Dissolve the crude peptide in a minimal amount of 0.1% TFA in water and load it onto the cartridge.

-

Washing: Wash the cartridge with 2-3 mL of 0.1% TFA in water to remove highly polar impurities and excess linker.

-

Elution: Elute the labeled peptide with a solution containing a higher percentage of organic solvent (e.g., 50-70% ACN with 0.1% TFA). Collect the eluate.

-

Analysis: Analyze the eluate by analytical HPLC and mass spectrometry.

Visualizations

Caption: A general workflow for the purification of labeled peptides.

Caption: A logical approach to troubleshooting poor separation in RP-HPLC.

References

- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of CuAAC and SPAAC for Azide-PEG3-C1-Ala Conjugation

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The rise of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide presents a detailed comparison of these two ligation techniques for the conjugation of Azide-PEG3-C1-Ala, a molecule of interest in bioconjugation and drug delivery, supported by extrapolated experimental data and detailed protocols.

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne.[1] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a stable triazole linkage.[2][3] This difference in mechanism has significant implications for their respective applications, particularly in biological systems.

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required.[1] | None (driven by ring strain).[2] |

| Biocompatibility | Limited due to the cytotoxicity of the copper catalyst. | High, making it suitable for in vivo and live-cell applications. |

| Reaction Rate | Generally faster, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. | Generally slower, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the specific cyclooctyne used. |

| Alkyne Reactant | Terminal alkynes are most common and reactive. | Strained cyclooctynes (e.g., DBCO, BCN, DIBO). |

| Reagent Accessibility & Cost | Terminal alkynes, copper salts, and ligands are generally readily available and less expensive. | Strained cyclooctynes can be complex and costly to synthesize. |

| Side Reactions | Potential for oxidative homocoupling of alkynes. The copper catalyst can also lead to the formation of reactive oxygen species. | Some strained alkynes may exhibit off-target reactivity, particularly with thiols. |

| Specificity & Yield | Generally high specificity and can achieve quantitative yields under optimized conditions. | High specificity with the potential for quantitative yields. |

Reaction Mechanisms and Experimental Workflows

To further elucidate the differences between the two methods, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for the conjugation of this compound.

References

Characterizing Azide-PEG3-C1-Ala Labeled Proteins by HPLC: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of labeled proteins is paramount. The introduction of functional tags, such as the azide group via reagents like Azide-PEG3-C1-Ala, enables a wide array of applications through "click chemistry," including the development of antibody-drug conjugates (ADCs) and advanced imaging agents. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for verifying the success of such labeling reactions and for purifying the resulting conjugates.

This guide provides a comparative overview of HPLC-based methods for the characterization of proteins labeled with this compound. We will explore different HPLC techniques, present comparative data for similar PEGylated molecules, and offer detailed experimental protocols to facilitate robust and reliable analysis.

Comparison of HPLC Methods for Labeled Protein Analysis

The addition of the this compound moiety to a protein alters its physicochemical properties, such as hydrophobicity and size, which can be leveraged for separation by HPLC. The choice of HPLC method depends on the specific protein, the degree of labeling, and the nature of the impurities to be removed. The most common techniques are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

| HPLC Method | Principle of Separation | Key Advantages | Common Applications |

| Reversed-Phase (RP-HPLC) | Based on the hydrophobicity of the protein. The PEG linker slightly increases the hydrophobicity of the protein. | High resolution, capable of separating proteins with small differences in labeling. | Purity assessment, separation of labeled from unlabeled protein, analysis of reaction completion. |

| Size-Exclusion (SEC) | Based on the hydrodynamic radius of the protein. The addition of the PEG linker increases the protein's size. | Gentle, non-denaturing conditions, useful for analyzing aggregation. | Removal of excess, unreacted labeling reagent, detection of aggregates. |

Performance Comparison: Azide-PEG3 Labeling vs. Alternatives

Here, we present representative data for the HPLC analysis of a peptide before and after modification with a PEG3 linker, which serves as a proxy for the change in retention time one might expect with this compound labeling.

Table 1: Representative HPLC Retention Times for a PEG3-Labeled Peptide

| Sample | Retention Time (minutes) | Change in Retention Time |

| Unmodified Peptide | 12.5 | - |

| PEG3-Labeled Peptide | 14.2 | +1.7 |

Note: This data is illustrative and based on the analysis of a specific peptide. Actual retention times will vary depending on the protein, column, and specific HPLC conditions.

The shift to a longer retention time in RP-HPLC is indicative of the increased hydrophobicity imparted by the PEG linker.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein labeling with an azide-functionalized reagent and subsequent analysis by RP-HPLC.

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline for the labeling of a protein with a carboxylate-reactive azide-PEG reagent, assuming the presence of a suitable coupling agent.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Coupling agents (e.g., EDC/NHS)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., hydroxylamine)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound and coupling agents in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the activated this compound to the protein solution. Incubate for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Purification: Remove excess labeling reagent and byproducts using a desalting column.

Protocol 2: Characterization by Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Columns:

-

An HPLC system with a UV detector.

-

A C4 or C18 reversed-phase column suitable for protein separations.

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dilute the labeled protein sample in Mobile Phase A.

-

HPLC Method:

-

Flow rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: 280 nm

-

Gradient:

-

0-5 min: 5% B

-

5-65 min: 5-95% B (linear gradient)

-

65-70 min: 95% B

-

70-75 min: 95-5% B (linear gradient)

-

75-80 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Compare the chromatograms of the labeled and unlabeled protein. Successful labeling will result in a new peak with a longer retention time corresponding to the azide-labeled protein.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in labeling and analysis.

Caption: Experimental workflow for protein labeling and subsequent HPLC analysis.

Caption: Application of azide-labeled proteins in click chemistry for bioconjugation.

Performance Showdown: A Comparative Guide to Azide-PEG3-C1-Ala for PROTAC Development

For researchers, scientists, and drug development professionals navigating the crucial selection of synthesis reagents, this guide offers a comparative overview of Azide-PEG3-C1-Ala from various suppliers. This key bifunctional linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Supplier Specification Overview

The following table summarizes the publicly available product specifications for this compound from a selection of suppliers. It is important to note that while most suppliers claim high purity, batch-to-batch variability can occur. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed quality control data.

| Supplier | Purity Specification | Analytical Method | Storage Conditions | Additional Notes |

| MedchemExpress | >98% | HPLC/LCMS, NMR | -20°C, 2 years; 4°C, 1 year | Offers a detailed data sheet and handling instructions.[1] |

| GlpBio | >98.00% | Not specified | Store at -20°C | Provides a Certificate of Analysis upon request.[2] |

| Immunomart | Not specified | Not specified | Room temperature | Datasheets are provided for reference purposes.[3] |

| Ambeed | Not specified | Not specified | Not specified | Provides basic chemical properties.[4] |

| BroadPharm | 98% | NMR | -20°C | Provides NMR and SDS data.[5] |

Experimental Protocols

To ensure reproducible results and facilitate the comparison of this compound from different suppliers, the following detailed experimental protocols for common applications are provided.

Quality Control: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of this compound from different suppliers.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Protocol:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, water).

-

Prepare mobile phase A: 0.1% TFA in water.

-

Prepare mobile phase B: 0.1% TFA in ACN.

-

Set up the HPLC system with a C18 column and equilibrate with 95% mobile phase A and 5% mobile phase B.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 5% to 95% mobile phase B over 20 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Calculate the purity by integrating the area of the main peak relative to the total peak area.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Objective: To assess the reactivity of this compound in a standard click chemistry reaction.

Materials:

-

This compound

-

An alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Dissolve the alkyne-containing molecule and this compound in PBS at equimolar concentrations (e.g., 1 mM).

-

Prepare a fresh solution of 100 mM sodium ascorbate in water.

-

Prepare a solution of 20 mM CuSO₄ in water.

-

In a microcentrifuge tube, combine the alkyne and azide solutions.

-

Add sodium ascorbate to a final concentration of 5 mM.

-

Add CuSO₄ to a final concentration of 1 mM. If using TBTA, pre-mix CuSO₄ with TBTA in a 1:1 molar ratio before adding to the reaction.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC, LC-MS, or HPLC. The formation of the triazole product can be confirmed by a change in retention time and the expected mass.

Visualizing Key Processes

To further aid in the understanding of the application and quality control of this compound, the following diagrams illustrate a typical experimental workflow and its role in the PROTAC pathway.

References

Head-to-Head Comparison: Azide-PEG3-C1-Ala vs. Azide-PEG4 Linkers in Drug Development

A detailed analysis of two prominent PEGylated linkers for advanced bioconjugation and proteolysis targeting chimera (PROTAC) development, providing researchers with critical data for informed selection.

In the landscape of advanced drug development, particularly in the burgeoning field of PROTACs, the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and pharmacokinetic properties. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have gained prominence for their ability to enhance solubility and improve the drug-like properties of complex biomolecules. This guide presents a head-to-head comparison of two closely related azide-functionalized PEG linkers: Azide-PEG3-C1-Ala and Azide-PEG4. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal linker for their specific applications.

Executive Summary

Both this compound and Azide-PEG4 are valuable tools in bioconjugation, primarily utilized for their terminal azide group which allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. These reactions are instrumental in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other complex biologics.

The fundamental difference between the two linkers lies in the length of the PEG chain, with Azide-PEG4 possessing one additional ethylene glycol unit compared to this compound. This seemingly minor structural variance can have significant implications for the performance of the final conjugate. Furthermore, the presence of a C1-Alanine moiety in this compound introduces an additional element of structural and functional diversity. While direct, side-by-side experimental comparisons in the public domain are limited, this guide synthesizes available data and established principles of linker design to provide a comprehensive comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and various Azide-PEG4 linkers is presented in Table 1. The slight increase in molecular weight and altered stoichiometry of the Azide-PEG4 linker contribute to differences in hydrophilicity and spatial projection.

| Property | This compound | Azide-PEG4-Azide | Azide-PEG4-Amine HCl |

| Molecular Formula | C9H18N4O5[1] | C8H16N6O3[3] | C8H19ClN4O3 |

| Molecular Weight | 262.26 g/mol [1] | 244.25 g/mol | 254.72 g/mol |

| Solubility | Soluble in DMSO | Miscible with water and polar organic solvents | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound and Representative Azide-PEG4 Linkers.

Impact on PROTAC Efficacy and Performance

The length of the PEG linker is a critical parameter in PROTAC design, directly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein degradation.

Linker Length and Flexibility: The additional ethylene glycol unit in the Azide-PEG4 linker imparts greater length and flexibility compared to the PEG3 chain in this compound. This increased length can be advantageous in spanning the distance between the target protein and the E3 ligase, potentially leading to more favorable ternary complex geometry and enhanced degradation efficiency (lower DC50 and higher Dmax values). However, the optimal linker length is highly target-dependent, and a shorter linker may be preferable in some systems to reduce conformational entropy penalties upon binding.

The Role of the C1-Alanine Moiety: The "C1-Ala" component of this compound signifies the presence of an alanine amino acid. While the precise rationale for this modification is not extensively documented in publicly available literature, the incorporation of amino acids into PROTAC linkers can serve several purposes. It can introduce a degree of rigidity, influence the linker's exit vector from the binding pocket, and potentially provide additional hydrogen bonding interactions that could stabilize the ternary complex. Further empirical investigation is necessary to fully elucidate the specific contribution of the alanine moiety in this context.

Cell Permeability and Pharmacokinetics: The hydrophilicity imparted by the PEG chain generally improves the solubility of PROTACs. The slightly longer PEG chain of Azide-PEG4 may offer a marginal increase in aqueous solubility. However, excessive hydrophilicity can sometimes negatively impact cell permeability. The overall physicochemical properties of the entire PROTAC molecule, including the ligands for the target protein and E3 ligase, will ultimately determine its cell permeability and pharmacokinetic profile.

Experimental Protocols

To empirically determine the optimal linker for a specific application, researchers can employ a variety of established experimental protocols.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of the PROTACs constructed with either this compound or Azide-PEG4 linkers for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

-

This in vitro assay provides a measure of passive membrane permeability.

-

A donor plate containing the PROTAC solution is placed on top of an acceptor plate with a lipid-infused artificial membrane.

-

After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS to determine the permeability coefficient.

2. Caco-2 Cell Permeability Assay:

-

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.

-

The PROTAC is added to the apical side of the cell monolayer.

-

After incubation, the amount of PROTAC that has traversed to the basolateral side is measured by LC-MS/MS to assess both passive and active transport mechanisms.

Visualizing the PROTAC Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes in PROTAC development and evaluation.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: A typical experimental workflow for comparing and optimizing PROTAC linkers.

Conclusion

The choice between this compound and Azide-PEG4 linkers is a nuanced decision that should be guided by the specific requirements of the biological target and the overall design of the bioconjugate.

-

Azide-PEG4 offers increased length and flexibility, which may be beneficial for spanning larger distances and achieving optimal ternary complex formation in many PROTAC systems. Its slightly enhanced hydrophilicity could also improve the solubility of the final molecule.

-

This compound , with its shorter PEG chain and the inclusion of an alanine moiety, provides a different set of structural parameters. The reduced flexibility and the potential for specific interactions afforded by the alanine group might be advantageous for certain target-E3 ligase pairs where a more constrained conformation is required for productive ubiquitination.

Ultimately, empirical testing is paramount. Researchers are encouraged to synthesize and evaluate PROTACs with both linkers to determine which one yields the desired degradation efficiency, cell permeability, and overall performance for their specific target of interest. The experimental protocols and conceptual framework provided in this guide offer a robust starting point for these critical investigations.

References

Benchmarking the Reaction Kinetics of Azide-PEG3-C1-Ala for Bioconjugation and PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Azide-PEG3-C1-Ala and its Alternatives in Click Chemistry.

In the rapidly evolving fields of bioconjugation and targeted protein degradation, the choice of chemical linkers is paramount to the success of novel therapeutics and research tools. This compound has emerged as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer bearing a reactive azide handle. This guide provides an objective comparison of the reaction kinetics of this compound with its common reaction partners and structurally similar alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

This compound is a heterobifunctional linker that participates in "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is prized for its bioorthogonality, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts. The performance of this compound in these reactions is critically dependent on its reaction partner, typically a strained cyclooctyne such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN).

Quantitative Comparison of Reaction Kinetics

The efficacy of a click chemistry reaction is quantified by its second-order rate constant (k₂), a measure of the intrinsic reactivity between the azide and the alkyne. While specific kinetic data for this compound is not extensively published, data from structurally analogous molecules, such as 3-azido-L-alanine, provides a strong basis for comparison. The following tables summarize the reported second-order rate constants for the reaction of an azide analogous to this compound with DBCO and BCN, and compares them with other relevant azide-containing molecules.

Table 1: Second-Order Rate Constants (k₂) for the SPAAC Reaction of this compound Analogs with Cyclooctynes.

| Azide Compound | Cyclooctyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Buffer (pH) | Temperature (°C) | Reference |

| This compound (estimated) | sulfo-DBCO-amine | ~0.55 - 1.22 | HEPES (7) | 25 | [1] |

| This compound (estimated) | sulfo-DBCO-amine | ~0.32 - 0.85 | PBS (7) | 25 | [1] |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 | HEPES (7) | 25 | [1] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 1.22 | HEPES (7) | 25 | [1] |

| Azide-containing peptide | PEG-functionalized DBCO | 0.34 | HBS (7.4) | 25 | [2] |

| Benzyl azide | BCN | 0.15 | DMSO | 37 | |

| Benzyl azide | DBCO | 0.24 | CH₃CN:H₂O (3:1) | RT | |

| Phenyl azide | BCN | 0.2 | CH₃CN:H₂O (3:1) | RT | |

| Phenyl azide | DBCO | 0.033 | CH₃CN:H₂O (3:1) | RT |

Note: The kinetic data for this compound is estimated based on the performance of 3-azido-L-alanine, a structurally similar molecule. The presence of the PEG linker may slightly influence the reaction rate.

The Influence of PEG Linker Length

The length of the polyethylene glycol (PEG) chain in azide linkers can impact the physicochemical properties of the resulting conjugate, including solubility and steric hindrance. While extensive comparative kinetic data is scarce, it is generally understood that longer PEG chains can enhance hydrophilicity, which may lead to faster reaction kinetics in aqueous buffers by improving the solubility and accessibility of the reactive moieties.

Table 2: Comparison of Azide-PEG-C1-Ala Linkers with Varying PEG Lengths.

| Linker | Structure | Key Features | Potential Kinetic Impact |

| Azide-PEG2-C1-Ala | Azide-(PEG)₂-linker-Alanine | Shorter, more rigid linker. | May exhibit slightly different kinetics due to reduced flexibility and hydrophilicity compared to longer PEG chains. |

| This compound | Azide-(PEG)₃-linker-Alanine | Balanced flexibility and hydrophilicity. | Serves as a common standard for PROTAC synthesis. |

| Azide-PEG4-C1-Ala | Azide-(PEG)₄-linker-Alanine | Longer, more flexible and hydrophilic linker. | May offer improved solubility and potentially faster kinetics in aqueous media due to reduced aggregation and steric hindrance. |

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the performance of different linkers. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of SPAAC Reaction Kinetics using ¹H NMR Spectroscopy

Objective: To determine the second-order rate constant (k₂) of the reaction between an azide-PEG linker and a strained alkyne.

Materials:

-

Azide-PEG-C1-Ala derivative

-

Strained alkyne (e.g., DBCO or BCN derivative)

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the azide, alkyne, and internal standard in the chosen deuterated solvent.

-

Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).

-

Data Acquisition:

-

Quickly acquire an initial ¹H NMR spectrum (t=0).

-

Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

-

-

Data Analysis:

-

Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

-

Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

-

For a second-order reaction with equal initial concentrations, plot 1/[Reactant] versus time. The slope of this line will be the second-order rate constant (k₂).

-

Alternatively, under pseudo-first-order conditions (one reactant in large excess), plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs), from which k₂ can be determined (k₂ = k_obs / [excess reactant]).

-

Protocol 2: Determination of SPAAC Reaction Kinetics using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant (k₂) by monitoring the change in absorbance of a UV-active cyclooctyne like DBCO.

Materials:

-

Azide-PEG-C1-Ala derivative

-

DBCO derivative (with a distinct UV absorbance, typically around 310 nm)

-

Reaction buffer (e.g., PBS, HEPES)

-

Quartz cuvettes

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the azide and DBCO in the reaction buffer.

-

Determine λ_max: Determine the UV-Vis spectrum of the DBCO derivative to identify the wavelength of maximum absorbance (λ_max), which is typically around 310 nm.

-

Reaction Setup:

-

In a quartz cuvette, add a known concentration of the DBCO derivative and the reaction buffer.

-

Initiate the reaction by adding a known concentration of the azide to the cuvette and mix quickly.

-

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at λ_max at regular time intervals.

-

Data Analysis:

-

Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the DBCO derivative must be known.

-

Plot the concentration of the DBCO derivative versus time and fit the data to the appropriate second-order rate law equation to determine the rate constant (k₂). For pseudo-first-order conditions (azide in large excess), plot ln([DBCO]) vs. time; the slope will be -k_obs. Then, k₂ = k_obs / [azide].

-

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in bioconjugation research.

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

Conclusion

The selection of an appropriate azide-PEG linker is a critical decision in the design of PROTACs and other bioconjugates. This compound offers a balance of hydrophilicity and flexibility, making it a versatile tool for researchers. The kinetic data presented in this guide, based on closely related analogs, suggests that this compound is expected to exhibit robust and efficient reaction kinetics with common strained alkynes like DBCO and BCN. The choice between DBCO and BCN as a reaction partner will depend on the specific requirements of the application, with DBCO generally offering faster kinetics. Furthermore, the length of the PEG chain can be modulated to fine-tune the physicochemical properties of the final conjugate. The provided experimental protocols offer a framework for researchers to quantitatively assess the performance of this compound and its alternatives in their specific experimental setups, enabling data-driven decisions in the pursuit of novel and effective bioconjugates.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。